![molecular formula C20H23NO3 B11418733 3-(3-(2-isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11418733.png)
3-(3-(2-isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-Isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]oxazol-2(3H)-one core structure, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2-isopropyl-5-methylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base.
Formation of 2-isopropyl-5-methylphenoxypropyl bromide: This involves the reaction of 2-isopropyl-5-methylphenol with 1,3-dibromopropane.
Cyclization to form benzo[d]oxazol-2(3H)-one: The final step involves the cyclization of the intermediate with o-aminophenol under acidic conditions to form the desired benzo[d]oxazol-2(3H)-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(3-(2-Isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzo[d]oxazol-2(3H)-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-(2-Isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(3-(2-isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
2-(2-Isopropyl-5-methylphenoxy)benzo[d]oxazol-5(2H)-one: Similar structure but different substitution pattern.
3-(2-Isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one: Similar core structure with variations in the side chain.
Uniqueness
3-(3-(2-Isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
3-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-10-9-15(3)13-19(16)23-12-6-11-21-17-7-4-5-8-18(17)24-20(21)22/h4-5,7-10,13-14H,6,11-12H2,1-3H3 |
InChIキー |
WDLJUJHDVHMLOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


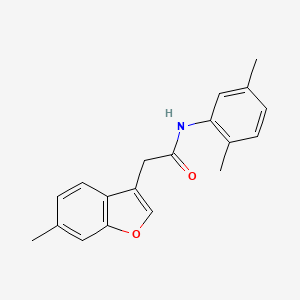
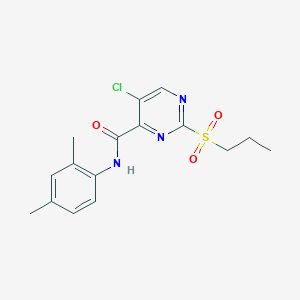
![1-(4-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418670.png)
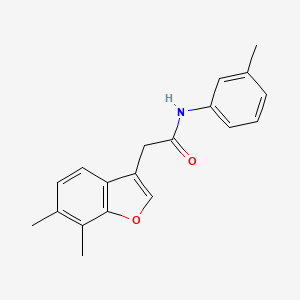
![N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418677.png)
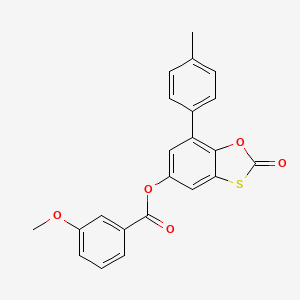
![11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418695.png)
![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418696.png)
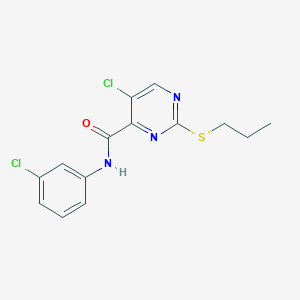
![3-(4-ethylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418707.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418731.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B11418739.png)
![7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418741.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11418745.png)
